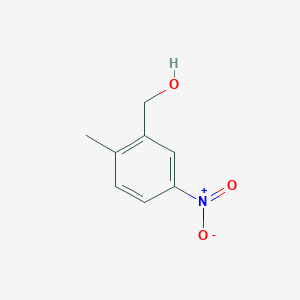

(2-Methyl-5-nitrophenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-5-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQRNQSJJZLSTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393725 | |

| Record name | (2-methyl-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22474-47-1 | |

| Record name | (2-methyl-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-METHYL-5-NITRO-PHENYL)-METHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (2-Methyl-5-nitrophenyl)methanol: Pathways and Protocols

Abstract

(2-Methyl-5-nitrophenyl)methanol (CAS No. 22474-47-1) is a key chemical intermediate possessing a unique arrangement of functional groups—hydroxymethyl, methyl, and nitro—on an aromatic scaffold.[1][2] This distinct architecture makes it a valuable precursor in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and fine chemicals. This technical guide provides an in-depth analysis of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will dissect the strategic considerations behind each route, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to guide the selection of the most appropriate method based on laboratory scale, efficiency, and available starting materials.

Introduction and Strategic Overview

The synthesis of substituted benzyl alcohols is a cornerstone of organic chemistry, with the resulting products serving as versatile building blocks. The presence of a nitro group in this compound, as well as a methyl group, imparts specific electronic properties and provides a handle for further chemical transformations, such as reduction to an amine. The primary challenge in its synthesis lies in the selective transformation of one functional group while preserving the others, particularly the easily reducible nitro group.

This guide focuses on three principal retrosynthetic disconnections, each originating from a common, commercially available starting material:

-

Pathway I: The reduction of the corresponding aldehyde, 2-Methyl-5-nitrobenzaldehyde.

-

Pathway II: The reduction of the corresponding carboxylic acid, 2-Methyl-5-nitrobenzoic acid.

-

Pathway III: A multi-step industrial process originating from o-Toluidine.

The choice between these pathways is dictated by factors including the desired scale of the reaction, cost of reagents, and tolerance for multi-step procedures.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 22474-47-1 | [1][2] |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [1][2] |

| Synonyms | 2-methyl-5-nitro-benzyl alcohol | [1] |

| SMILES | CC1=CC=C(C=C1CO)--INVALID-LINK--[O-] | [1] |

Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process identifies plausible precursors by mentally cleaving key bonds in the target molecule. The most straightforward disconnections involve functional group interconversion (FGI) of the hydroxymethyl group.

Caption: Retrosynthetic pathways for this compound.

Core Synthesis Pathways: Mechanisms and Rationale

Pathway I: Selective Reduction of 2-Methyl-5-nitrobenzaldehyde

This is arguably the most direct and efficient laboratory-scale synthesis. The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.

Causality and Reagent Choice: The key challenge is to reduce the aldehyde functional group without affecting the nitro group.

-

Sodium borohydride (NaBH₄): This is the reagent of choice for this transformation.[3] It is a mild reducing agent, highly selective for aldehydes and ketones, and generally does not reduce nitro groups, esters, or carboxylic acids under standard conditions (e.g., in alcoholic solvents like methanol or ethanol). Its operational simplicity and safety profile make it ideal for this purpose.

-

Lithium aluminum hydride (LiAlH₄): While a powerful reducing agent capable of reducing aldehydes, it is not suitable for this specific synthesis. LiAlH₄ is strong enough to reduce the nitro group, typically to an azo compound or an amine, leading to a mixture of undesired products.[4]

Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated by the solvent (e.g., methanol) during the reaction or by an aqueous workup to yield the final alcohol.

Pathway II: Selective Reduction of 2-Methyl-5-nitrobenzoic Acid

Synthesizing the target alcohol from the corresponding carboxylic acid is also a viable, albeit more challenging, route. Carboxylic acids are less reactive towards nucleophilic attack than aldehydes.

Causality and Reagent Choice: The selection of a reducing agent is critical to ensure selectivity for the carboxylic acid over the nitro group.

-

Borane (B₂H₆): Borane, often used as a complex with tetrahydrofuran (BH₃·THF), is the preferred reagent for this transformation.[4] It exhibits remarkable chemoselectivity, readily reducing carboxylic acids while leaving nitro groups, esters, and halides intact. This selectivity makes it superior to other strong hydrides for this specific substrate.

-

Lithium aluminum hydride (LiAlH₄): As with the aldehyde, LiAlH₄ is too reactive and would indiscriminately reduce both the carboxylic acid and the nitro group.[4]

-

Sodium borohydride (NaBH₄): This reagent is generally not powerful enough to reduce carboxylic acids under mild conditions.

Mechanism: Borane first reacts with the acidic proton of the carboxylic acid to form a triacyloxyborane intermediate and hydrogen gas. This intermediate is then further reduced by additional borane molecules to ultimately yield the primary alcohol after a hydrolytic workup.

Pathway III: Multi-Step Synthesis from o-Toluidine

For large-scale or industrial production, economic considerations often favor starting from inexpensive bulk chemicals like o-toluidine. This pathway is more complex and involves several distinct chemical transformations. A patented method describes the synthesis of the intermediate 2-methyl-5-nitrophenol from o-toluidine without isolating the 2-methyl-5-nitroaniline intermediate, which improves efficiency and reduces waste.[5][6][7]

Core Steps:

-

Nitration: o-Toluidine is first treated with a nitrating mixture (concentrated nitric and sulfuric acids) at low temperatures (0-5 °C) to introduce a nitro group.[6] Strict temperature control is crucial to minimize the formation of unwanted isomers.

-

Diazotization: The resulting amino group is converted into a diazonium salt using sodium nitrite in an acidic medium.[6]

-

Hydrolysis: The diazonium salt is then hydrolyzed by heating in an aqueous acidic solution. The diazonium group is an excellent leaving group and is replaced by a hydroxyl group, yielding 2-methyl-5-nitrophenol.[6]

-

Hydroxymethylation: The conversion of the phenol to the target benzyl alcohol is the final, non-trivial step. One reported method involves converting the phenol to a sulfonate ester (e.g., using methanesulfonyl chloride), which is then hydrolyzed to introduce the hydroxymethyl group.[2] This indirect route is necessary as direct conversion is not straightforward.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway I (from Aldehyde) | Pathway II (from Carboxylic Acid) | Pathway III (from o-Toluidine) |

| Number of Steps | 1 | 1 | 3-4 |

| Typical Yield | High (>90%) | Good (70-85%) | Moderate (variable) |

| Reagent Safety | Good (NaBH₄ is relatively safe) | Moderate (Borane is flammable and water-reactive) | Poor (Requires handling of concentrated acids, nitrating mixtures, and diazonium salts) |

| Scalability | Excellent for lab scale | Good for lab scale | Best for industrial scale |

| Cost of Precursor | Moderate | Moderate | Low |

| Simplicity | High | Moderate | Low |

Detailed Experimental Protocols

Protocol 1: Synthesis via Reduction of 2-Methyl-5-nitrobenzaldehyde

This protocol details the most common and reliable laboratory method.

Caption: Experimental workflow for the synthesis of this compound.

Materials:

-

2-Methyl-5-nitrobenzaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Methanol (MeOH)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Acetone (for quenching)

-

Silica gel for chromatography (if needed)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-5-nitrobenzaldehyde in methanol (approx. 10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Reduction: Slowly add sodium borohydride in small portions over 15-20 minutes. Causality: Portion-wise addition is critical to control the exothermic reaction and prevent a rapid evolution of hydrogen gas. Ensure the internal temperature does not rise above 10 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then remove the bath and allow the reaction to stir at room temperature for an additional 2 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material (aldehyde) spot.

-

Quenching: Cool the mixture back to 0 °C and cautiously add acetone dropwise to quench any unreacted NaBH₄. Stir for 15 minutes.

-

Isolation: Add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash them once with deionized water, followed by one wash with brine. Causality: The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., toluene or ethanol-water) to afford pure this compound.[6]

Troubleshooting Common Issues

-

Low Yield: Incomplete reaction is a common cause. Ensure the NaBH₄ is fresh, as it can degrade over time. If reducing the carboxylic acid, ensure the borane reagent is properly handled to prevent decomposition. For the multi-step synthesis, temperature control during nitration is paramount to avoid isomer formation which reduces the yield of the desired product.[6]

-

Product is an Oil Instead of a Solid: The presence of impurities can depress the melting point.[6] Isomeric byproducts may also be oils at room temperature. Confirm the product identity and purity using NMR or HPLC. If the desired product is present, further purification by column chromatography is recommended.[6]

-

Colored Impurities: Yellow or brownish colors often arise from oxidation or nitrated side-products.[6] These can sometimes be removed by treating a solution of the crude product with activated charcoal before recrystallization, though this may lead to some product loss.[6]

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways. For laboratory-scale synthesis requiring high purity and operational simplicity, the selective reduction of 2-Methyl-5-nitrobenzaldehyde with sodium borohydride is the superior method. For substrates where only the carboxylic acid is available, reduction with a borane complex offers an excellent selective alternative. While more complex, the multi-step synthesis from o-toluidine provides an economical route for large-scale industrial production. A thorough understanding of the reactivity and selectivity of the reagents involved is essential for a successful and efficient synthesis.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound (22474-47-1) for sale [vulcanchem.com]

- 3. ncert.nic.in [ncert.nic.in]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. CN105837452A - Production method of 2-methyl-5-nitrophenol - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-methyl-5-nitrophenol production process - Patent CN-105837452-B - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of (2-Methyl-5-nitrophenyl)methanol

Introduction

(2-Methyl-5-nitrophenyl)methanol is a substituted aromatic alcohol that serves as a pivotal intermediate in the synthesis of a diverse range of organic compounds. Its unique structural arrangement, featuring a hydroxymethyl, a methyl, and a nitro group on a benzene ring, imparts a specific reactivity profile that is highly valuable in various industrial applications. Notably, it is a precursor in the development of bioactive molecules, including certain antipsychotic drugs, and in the synthesis of azo dyes and pigments.[1]

For researchers, process chemists, and drug development professionals, a thorough understanding of the physicochemical properties of this compound is not merely academic; it is a fundamental prerequisite for its effective and safe utilization. These properties govern its behavior in reaction media, influence its purification, determine its suitability for specific formulations, and predict its pharmacokinetic profile in potential therapeutic applications. This guide provides an in-depth analysis of the known and predicted physicochemical characteristics of this compound, coupled with field-proven experimental protocols for their validation.

Chemical Identity and Molecular Structure

The foundation of any chemical analysis begins with unequivocally defining the molecule's identity and structure. The arrangement of functional groups in this compound is key to understanding its properties. The electron-withdrawing nature of the nitro group, the electron-donating character of the methyl group, and the hydrogen-bonding capability of the hydroxymethyl group create a molecule with distinct electronic and steric features. The planar aromatic system facilitates potential π-π stacking interactions, while the polar nitro and hydroxyl moieties allow for significant hydrogen bonding and dipole-dipole interactions.[1]

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonym | 2-methyl-5-nitro-benzyl alcohol[2] |

| CAS Number | 22474-47-1[1][2][3] |

| Molecular Formula | C₈H₉NO₃[1][2][4] |

| Molecular Weight | 167.16 g/mol [1][2][3][4] |

| SMILES | CC1=C(C=C(C=C1)--INVALID-LINK--[O-])CO[1][4] |

| InChI | InChI=1S/C8H9NO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,10H,5H2,1H3[1][4] |

Core Physicochemical Properties

The macroscopic behavior of a compound is dictated by its microscopic properties. The following table summarizes the key physicochemical data for this compound, which are critical for predicting its behavior in various experimental and industrial settings.

| Property | Value / Description | Significance in Research & Development |

| Physical State | Predicted to be a solid at room temperature. | Impacts handling, storage, and formulation (e.g., solid dosage forms). |

| Boiling Point | 342.1 °C[3] | Defines the upper-temperature limit for handling in a liquid state and is crucial for purification by distillation. |

| Flash Point | 154.9 °C[3] | A critical safety parameter for assessing fire and explosion hazards during storage and handling. |

| Vapor Pressure | 2.96 x 10⁻⁵ mmHg at 25 °C[3] | Indicates low volatility, which is important for stability and minimizing exposure risks. |

| Predicted LogP | 1.4 - 1.7[2][4] | Suggests moderate lipophilicity, a key factor in predicting membrane permeability and oral bioavailability. |

| TPSA | 63.37 Ų[2] | The Topological Polar Surface Area is below the 140 Ų threshold, suggesting good potential for cell permeation. |

| Solubility | The hydroxymethyl group enhances solubility in polar solvents.[1] | Crucial for choosing appropriate reaction solvents, purification methods, and developing liquid formulations. |

Spectroscopic Characterization Profile

While comprehensive, experimentally-derived public spectra for this compound are limited, its spectral characteristics can be reliably predicted based on its functional groups. Experimental verification remains the gold standard, and the following predictions serve as a benchmark for researchers performing such analyses.

-

¹H NMR Spectroscopy (Predicted in DMSO-d₆):

-

~7.9-8.2 ppm: A doublet and a doublet of doublets corresponding to the aromatic protons adjacent to the nitro group.

-

~7.4 ppm: A doublet for the aromatic proton adjacent to the methyl group.

-

~5.3 ppm: A triplet (or broad singlet) for the hydroxyl proton (-OH), which is exchangeable with D₂O.

-

~4.5 ppm: A doublet for the benzylic protons (-CH₂OH), which will couple with the hydroxyl proton.

-

~2.4 ppm: A singlet for the methyl protons (-CH₃).

-

-

¹³C NMR Spectroscopy (Predicted):

-

~148 ppm: Aromatic carbon attached to the nitro group.

-

~120-140 ppm: Signals for the other four aromatic carbons.

-

~62 ppm: Benzylic carbon (-CH₂OH).

-

~18 ppm: Methyl carbon (-CH₃).

-

-

Infrared (IR) Spectroscopy (Predicted):

-

3500-3200 cm⁻¹ (broad): O-H stretching vibration of the alcohol.

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching from the methyl group.

-

~1520 cm⁻¹ and ~1340 cm⁻¹: Strong, characteristic asymmetric and symmetric N-O stretching vibrations of the nitro group.

-

~1050 cm⁻¹: C-O stretching of the primary alcohol.

-

-

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): m/z = 167.16.

-

Major Fragments: Expect to see fragments corresponding to the loss of water (m/z = 149), the loss of the nitro group (m/z = 121), and other characteristic aromatic fragmentation patterns.

-

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor and reproducibility, standardized protocols must be employed. The following methodologies represent robust, self-validating systems for determining the critical properties of this compound.

Workflow for Physicochemical Profiling

The logical flow for characterizing a chemical intermediate is a systematic process that moves from basic identification to detailed property analysis. This ensures that foundational data is established before more complex and resource-intensive experiments are undertaken.

References

(2-Methyl-5-nitrophenyl)methanol CAS number and structure

An In-Depth Technical Guide to (2-Methyl-5-nitrophenyl)methanol for Researchers and Drug Development Professionals

Introduction

This compound is an important organic compound characterized by a benzene ring substituted with a methyl, a nitro, and a hydroxymethyl group. This unique arrangement of functional groups makes it a versatile intermediate in the synthesis of a wide array of more complex molecules.[1] Its significance is particularly pronounced in the fields of medicinal chemistry and materials science, where it serves as a crucial building block for pharmaceuticals and dyes. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, applications, and safety considerations, tailored for professionals in research and development.

Compound Identification and Structure

Correctly identifying a chemical compound is the foundation of any scientific investigation. The following section details the essential identifiers and structural representation of this compound.

-

IUPAC Name : this compound

-

Synonyms : 2-methyl-5-nitro-benzyl alcohol, 3-HYDROXYMETHYL-4-METHYL-NITROBENZENE[2][3]

-

Chemical Structure : The molecule consists of a benzene ring with a methyl group at position 2, a nitro group at position 5, and a hydroxymethyl group attached to the ring.[1]

-

SMILES : CC1=CC=C(C=C1CO)--INVALID-LINK--[O-][2]

-

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for various applications. The hydroxymethyl group in this compound notably increases its solubility in polar solvents when compared to its analogue, 2-methyl-5-nitrophenol, which is advantageous for its use in aqueous reaction systems.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [1][2] |

| Topological Polar Surface Area (TPSA) | 63.37 Ų | [2] |

| LogP | 1.39552 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through multiple routes, often starting from readily available precursors. A common laboratory and industrial-scale synthesis involves the nitration of 2-methylphenol (o-cresol).[1] An alternative patented approach utilizes o-toluidine as the starting material to produce the intermediate 2-methyl-5-nitrophenol.[4][5]

Synthesis from 2-Methyl-5-nitroaniline

A well-documented method involves the diazotization of 2-methyl-5-nitroaniline followed by hydrolysis.[6][7]

Experimental Protocol:

-

Dissolution : Dissolve 40 g of 2-methyl-5-nitroaniline in 600 ml of refluxing 10% sulfuric acid.[5][7]

-

Cooling : Cool the solution to 0°C to precipitate the salt.[5][7]

-

Diazotization : While maintaining the temperature at 0°C and with continuous stirring, add 18 g of solid sodium nitrite in small portions.[5][7] The completion of the reaction is indicated by a positive starch-iodide test.[7]

-

Hydrolysis : Add the resulting diazonium solution to a vigorously refluxing solution of 800 ml of water and 400 ml of concentrated sulfuric acid.[6][7]

-

Isolation : Continue refluxing until the evolution of gas ceases. Cool the mixture to room temperature to allow the crude 2-methyl-5-nitrophenol to precipitate.[6][7]

-

Hydroxymethylation : The intermediate, 2-methyl-5-nitrophenol, can then be converted to this compound through hydroxymethylation, for instance, via sulfonate ester formation and subsequent hydrolysis.[1]

Caption: Synthesis workflow from 2-methyl-5-nitroaniline.

Chemical Reactivity and Key Derivatives

The chemical reactivity of this compound is dominated by its three functional groups: the hydroxymethyl, the nitro, and the methyl groups on the aromatic ring.

-

Oxidation of the Hydroxymethyl Group : The primary alcohol can be oxidized to the corresponding aldehyde, 2-methyl-5-nitrobenzaldehyde, using oxidizing agents like pyridinium chlorochromate (PCC).[1] This aldehyde is a valuable synthon for various organic transformations.

-

Reduction of the Nitro Group : The nitro group can be readily reduced to an amine (5-amino-2-methylbenzenemethanol) using standard reduction methods, such as catalytic hydrogenation over a palladium catalyst.[1] This amino alcohol is a precursor for many pharmaceutical compounds.[1]

Caption: Key reactions of this compound.

Applications in Research and Drug Development

The strategic placement of reactive functional groups makes this compound a highly valuable intermediate in several industrial applications.

-

Pharmaceutical Intermediates : The ability to selectively modify the nitro and hydroxymethyl groups makes this compound a key starting material for the synthesis of bioactive molecules.[1] For example, the reduction of the nitro group to an amine yields aminobenzyl alcohols, which are precursors to antipsychotic drugs such as analogs of haloperidol.[1] The broader class of nitroimidazoles, which share the nitro functional group, are known for their antimicrobial properties.[8]

-

Dye and Pigment Synthesis : As a nitroaromatic compound, it serves as a precursor in the synthesis of azo dyes.[1] Through diazotization of its amino derivative and subsequent coupling with compounds like naphthol derivatives, it can be used to produce orange-red pigments for textiles and inks.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not identified in the search results, information for the closely related precursor, 2-methyl-5-nitrophenol, provides guidance on potential hazards.[9]

-

Potential Hazards : Based on the structure and data for similar compounds, this compound should be handled with care. The precursor, 2-methyl-5-nitrophenol, is classified as harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[9]

-

Recommended Precautions :

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9]

-

Wash hands thoroughly after handling.[9]

-

It is imperative to consult a specific and verified SDS for this compound before handling to ensure all safety precautions are followed.

References

- 1. This compound (22474-47-1) for sale [vulcanchem.com]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. CN105837452A - Production method of 2-methyl-5-nitrophenol - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. jocpr.com [jocpr.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic Elucidation of (2-Methyl-5-nitrophenyl)methanol: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of (2-Methyl-5-nitrophenyl)methanol (CAS No: 22474-47-1), a key aromatic building block in synthetic chemistry. While publicly available experimental spectra for this specific compound are limited, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust framework for its identification and characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the molecule's spectral profile.

Introduction to this compound

This compound, with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol , is a substituted aromatic alcohol. Its structure, featuring a nitro group, a methyl group, and a hydroxymethyl group on a benzene ring, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for confirming its identity, purity, and for monitoring its transformations in chemical reactions.

Below is the chemical structure of this compound:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The expected ¹H and ¹³C NMR spectra of this compound are detailed below.

Expected ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The aromatic region will be particularly informative due to the substitution pattern.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1 | d | 1H | H-6 | Deshielded by the adjacent nitro group. |

| ~7.9 | dd | 1H | H-4 | Influenced by both the nitro and methyl groups. |

| ~7.3 | d | 1H | H-3 | Coupled to H-4. |

| ~4.8 | s | 2H | -CH₂OH | Benzylic protons adjacent to an electron-withdrawing ring. |

| ~2.5 | s | 3H | -CH₃ | Typical chemical shift for a methyl group on an aromatic ring. |

| ~2.0 | br s | 1H | -OH | Chemical shift can vary with concentration and temperature; may exchange with D₂O. |

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148 | C-NO₂ | Carbon attached to the electron-withdrawing nitro group. |

| ~142 | C-CH₂OH | Aromatic carbon bearing the hydroxymethyl group. |

| ~139 | C-CH₃ | Aromatic carbon bearing the methyl group. |

| ~129 | C-3 | Aromatic CH. |

| ~124 | C-4 | Aromatic CH. |

| ~123 | C-6 | Aromatic CH. |

| ~64 | -CH₂OH | Carbon of the hydroxymethyl group. |

| ~17 | -CH₃ | Carbon of the methyl group. |

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Apply baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorptions for the hydroxyl, nitro, and substituted aromatic functionalities.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500-3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (-CH₃, -CH₂) |

| ~1600, ~1470 | C=C stretch | Aromatic Ring |

| ~1520 | N-O asymmetric stretch | Nitro (-NO₂) |

| ~1340 | N-O symmetric stretch | Nitro (-NO₂) |

| ~1050 | C-O stretch | Primary Alcohol |

Experimental Protocol for IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used. For solid samples, an Attenuated Total Reflectance (ATR) accessory is convenient.

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

The final spectrum is usually presented in terms of percent transmittance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Mass Spectrum

For this compound (MW = 167.16), the mass spectrum will provide key information.

Caption: General workflow for mass spectrometry analysis.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Rationale |

| 167 | [M]⁺ | Molecular ion peak. |

| 150 | [M - OH]⁺ | Loss of the hydroxyl radical. |

| 149 | [M - H₂O]⁺ | Loss of water. |

| 136 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |

| 121 | [M - NO₂]⁺ | Loss of the nitro group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in substituted toluenes. |

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is a common setup.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: Typically around 250 °C.

-

Oven Program: A temperature ramp, for example, starting at 100 °C and increasing to 280 °C at 10 °C/min, to ensure proper separation and elution.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Energy: Standard 70 eV for EI.

-

Source Temperature: Typically around 230 °C.

-

Mass Range: Scan a suitable range, for example, m/z 40-400.

-

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the expected spectroscopic data and outlines standard protocols for their acquisition. While experimental data for this specific molecule is not widely published, the principles and expected values presented here offer a solid foundation for any researcher working with this compound, enabling its unambiguous identification and characterization.

A Comprehensive Technical Guide to Determining the Solubility Profile of (2-Methyl-5-nitrophenyl)methanol in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and analyze the solubility profile of (2-Methyl-5-nitrophenyl)methanol (CAS 22474-47-1) in various organic solvents. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document focuses on equipping researchers with the necessary theoretical knowledge and practical, step-by-step protocols to generate high-quality, reliable data. The guide details the isothermal equilibrium method, robust analytical quantification techniques, and the application of thermodynamic models such as the van't Hoff and Apelblat equations for data correlation and analysis. By following the methodologies outlined herein, scientists can effectively characterize the solubility of this compound, a critical parameter for process development, formulation, and purification in the pharmaceutical and chemical industries.

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that governs its behavior throughout the development lifecycle. From reaction kinetics and crystallization process design to formulation and bioavailability, a thorough understanding of a compound's solubility in various solvents is indispensable. This compound, a nitroaromatic compound, serves as a valuable intermediate in chemical synthesis.[1] Its solubility characteristics will dictate the choice of solvents for reaction media, extraction, and purification processes like recrystallization, directly impacting yield, purity, and process efficiency.

In the context of pharmaceutical development, poor solubility is a major challenge, with a significant percentage of new chemical entities exhibiting low aqueous solubility, which can hinder their therapeutic efficacy.[2] While this guide focuses on organic solvents, the principles and methodologies are foundational for any solubility investigation. This guide addresses the notable lack of published quantitative solubility data for this compound by providing a detailed roadmap for its experimental determination and thermodynamic analysis.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. The presence of a polar hydroxyl (-OH) group and a nitro (-NO2) group, combined with a nonpolar methyl-substituted benzene ring, results in a molecule with mixed polarity. This structure suggests that its solubility will be highly dependent on the nature of the solvent, particularly its polarity and hydrogen bonding capabilities.[1] The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and nitro groups can act as hydrogen bond acceptors.[3]

| Property | Value | Source |

| CAS Number | 22474-47-1 | [1][3] |

| Molecular Formula | C₈H₉NO₃ | [3] |

| Molecular Weight | 167.16 g/mol | [3] |

| Synonyms | 2-methyl-5-nitro-benzyl alcohol | [3] |

| Computed TPSA | 63.37 Ų | [3] |

| Computed LogP | 1.39552 | [3] |

TPSA: Topological Polar Surface Area; LogP: Logarithm of the octanol-water partition coefficient.

Theoretical Framework: Principles of Solid-Liquid Solubility

The dissolution of a crystalline solid, such as this compound, in a liquid solvent is a thermodynamic process governed by the free energy change of the system. Solubility is achieved at equilibrium when the chemical potential of the solid solute is equal to the chemical potential of the solute in the solution. This equilibrium is influenced by several factors:

-

Intermolecular Forces: The adage "like dissolves like" is a useful qualitative guide. Solvents that can form similar intermolecular interactions (e.g., hydrogen bonds, dipole-dipole interactions, van der Waals forces) with the solute are generally better at dissolving it. Given the functional groups on this compound, polar protic and aprotic solvents are expected to be more effective than nonpolar solvents.

-

Temperature: The effect of temperature on solubility is described by the van't Hoff equation. For most solid solutes, the dissolution process is endothermic (absorbs heat), meaning solubility increases with increasing temperature.[4]

-

Crystal Lattice Energy: The energy required to break the solute-solute interactions in the crystal lattice must be overcome by the energy released from solute-solvent interactions. A higher lattice energy can lead to lower solubility.

Experimental Determination of Solubility: The Isothermal Equilibrium Method

The isothermal saturation method, often referred to as the shake-flask method, is a robust and widely used technique to determine the equilibrium solubility of a compound.[5] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in the solution.[4]

Experimental Workflow Diagram

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Step-by-Step Protocol

This protocol details the gravimetric method for analyzing the saturated solution, which is straightforward and does not require spectroscopic standards.[6][7]

Materials and Equipment:

-

This compound (purity >99%)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Thermostatic shaker or water bath with agitation

-

Analytical balance (readable to at least 0.1 mg)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven or vacuum oven

-

Evaporating dishes or pre-weighed vials

Procedure:

-

Preparation of Slurry: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a solid phase remains at equilibrium.[8]

-

Solvent Addition: Accurately add a known mass or volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). Agitate the vials for a sufficient time (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to confirm the time to equilibrium in preliminary experiments by sampling at different time points (e.g., 24, 48, 72 hours) and ensuring the measured concentration is constant.[8]

-

Phase Separation: After equilibration, stop the agitation and let the vials stand in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter. This step is critical to avoid transferring any solid particles.

-

Gravimetric Analysis: a. Transfer a known mass of the filtered saturated solution into a pre-weighed (tared) evaporating dish or vial. b. Carefully evaporate the solvent. For volatile solvents, this can be done in a fume hood or with a gentle stream of nitrogen. For less volatile solvents, a vacuum oven at a temperature well below the solute's melting point is recommended to ensure complete solvent removal without degrading the compound.[6] c. Once the solvent is fully evaporated, dry the residue to a constant weight. d. Weigh the dish containing the dry residue. The difference between this mass and the tare mass gives the mass of the dissolved this compound.

-

Calculation: The mole fraction solubility (x) can be calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ = mass of the dissolved solute (residue)

-

M₁ = molar mass of this compound (167.16 g/mol )

-

m₂ = mass of the solvent in the aliquot (mass of saturated solution - m₁)

-

M₂ = molar mass of the solvent

-

-

Validation: It is recommended to perform at least three replicate measurements for each solvent at each temperature to ensure the reproducibility of the results.[9]

Thermodynamic Modeling of Solubility Data

Once experimental solubility data has been obtained at different temperatures, thermodynamic models can be used to correlate the data, which is essential for interpolation and for calculating thermodynamic properties of dissolution.[10]

The van't Hoff Equation

The van't Hoff equation relates the change in the equilibrium constant (in this case, the mole fraction solubility, x) to the change in temperature.[11] It is used to calculate the apparent thermodynamic properties of dissolution, such as the standard enthalpy (ΔH°), standard Gibbs free energy (ΔG°), and standard entropy (ΔS°). The integrated form is:

ln(x) = - (ΔH° / RT) + (ΔS° / R)

Where:

-

x is the mole fraction solubility

-

ΔH° is the standard enthalpy of dissolution

-

ΔS° is the standard entropy of dissolution

-

R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹)

-

T is the absolute temperature in Kelvin

By plotting ln(x) versus 1/T, a linear relationship should be observed if ΔH° is constant over the temperature range. The slope of this line is -ΔH°/R, and the intercept is ΔS°/R.[12] From these values, the Gibbs free energy can be calculated:

ΔG° = ΔH° - TΔS°

A positive ΔH° indicates an endothermic dissolution process (solubility increases with temperature), while a positive ΔS° suggests that the system becomes more disordered upon dissolution.[13]

The Modified Apelblat Equation

The Apelblat equation is a semi-empirical model that is widely and successfully used to correlate the temperature dependence of solubility.[14][15] It is given by:

ln(x) = A + (B / T) + C·ln(T)

Where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are empirical parameters obtained by fitting the model to the experimental data. The parameters A and B relate to the non-ideality of the solution, while C reflects the effect of temperature on the heat of fusion.[16] This model is often more accurate than the van't Hoff equation, especially over a wider temperature range, as it does not assume a constant enthalpy of dissolution.[17]

Data Presentation and Interpretation

All experimentally determined quantitative data should be summarized in a clear, structured table to allow for easy comparison and analysis.

Table 2: Illustrative Template for Experimental Solubility Data of this compound

| Solvent | Temperature (K) | Mole Fraction Solubility (x) ± SD | Solubility ( g/100g solvent) ± SD |

| Methanol | 293.15 | Experimental Value | Calculated Value |

| 298.15 | Experimental Value | Calculated Value | |

| 303.15 | Experimental Value | Calculated Value | |

| 308.15 | Experimental Value | Calculated Value | |

| Ethyl Acetate | 293.15 | Experimental Value | Calculated Value |

| 298.15 | Experimental Value | Calculated Value | |

| 303.15 | Experimental Value | Calculated Value | |

| 308.15 | Experimental Value | Calculated Value | |

| Acetone | 293.15 | Experimental Value | Calculated Value |

| 298.15 | Experimental Value | Calculated Value | |

| 303.15 | Experimental Value | Calculated Value | |

| 308.15 | Experimental Value | Calculated Value | |

| Toluene | 293.15 | Experimental Value | Calculated Value |

| 298.15 | Experimental Value | Calculated Value | |

| 303.15 | Experimental Value | Calculated Value | |

| 308.15 | Experimental Value | Calculated Value |

SD: Standard Deviation from replicate measurements.

Interpreting Solubility Trends

Caption: Factors Influencing the Solubility of the Solute.

When analyzing the experimental data, the trends should be correlated with the properties of the solvents. For this compound, it is expected that:

-

Polar Protic Solvents (e.g., Methanol): High solubility is anticipated due to the potential for hydrogen bonding between the solvent's -OH group and the solute's -OH and -NO₂ groups.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is also expected due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Toluene): Lower solubility is likely, as the primary interactions would be weaker van der Waals forces with the aromatic ring of the solute.

Conclusion

This guide provides a robust and scientifically grounded methodology for determining the solubility profile of this compound in organic solvents. By combining the reliable isothermal equilibrium method with straightforward gravimetric analysis, researchers can generate the precise data necessary for process optimization, formulation development, and fundamental chemical research. The subsequent application of thermodynamic models like the van't Hoff and Apelblat equations allows for a deeper understanding of the dissolution process and provides valuable parameters for process modeling. While published data is scarce, the protocols and frameworks presented here empower researchers to fill this knowledge gap and make informed, data-driven decisions in their work.

References

- 1. This compound (22474-47-1) for sale [vulcanchem.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. chemscene.com [chemscene.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. ovid.com [ovid.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. scribd.com [scribd.com]

- 13. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

(2-Methyl-5-nitrophenyl)methanol: A Versatile Scaffold in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery and Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

(2-Methyl-5-nitrophenyl)methanol is a substituted nitroaromatic compound poised for significant applications in medicinal chemistry. Its unique combination of a bioreducible nitro group, a reactive benzyl alcohol moiety, and a substituted phenyl ring makes it a highly versatile scaffold for the development of innovative therapeutics. This technical guide provides an in-depth exploration of the potential applications of this compound, focusing on its role as a precursor for hypoxia-activated prodrugs and as a building block for neurologically active agents. We will delve into the synthetic pathways, key chemical transformations, and the underlying principles of its biological activity, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Strategic Importance of the Nitroaromatic Scaffold

Nitroaromatic compounds have a rich history in medicinal chemistry, serving as the backbone for a variety of therapeutic agents, including antibacterial, antiprotozoal, and anticancer drugs.[1] The nitro group, a potent electron-withdrawing moiety, is central to their biological activity. Under hypoxic conditions, often found in solid tumors and sites of anaerobic infection, the nitro group can be selectively reduced by endogenous nitroreductase enzymes to form cytotoxic metabolites.[2] This bioreductive activation forms the basis of targeted therapies, minimizing off-target toxicity.[3]

This compound, with its distinct substitution pattern, offers a unique platform for leveraging these properties. The presence of the methyl group influences the electronic properties of the aromatic ring, while the benzyl alcohol provides a convenient handle for further chemical modification. This guide will illuminate the pathways to unlock the therapeutic potential of this intriguing molecule.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is crucial for its application in drug design.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₃ | [4] |

| Molecular Weight | 167.16 g/mol | [5] |

| CAS Number | 22474-47-1 | [4] |

| Appearance | Not specified, likely a solid | |

| Solubility | The hydroxymethyl group enhances solubility in polar solvents. | [6] |

The synthesis of this compound is typically achieved through a multi-step process, starting from readily available precursors. A common synthetic route begins with the nitration of 2-methylphenol (o-cresol).[6]

Caption: Synthetic pathway for this compound.

Key Chemical Transformations and Protocols

The true potential of this compound as a medicinal chemistry scaffold lies in the selective transformation of its functional groups. The nitro group and the benzyl alcohol can be independently modified to introduce diverse functionalities and modulate biological activity.

Reduction of the Nitro Group: Gateway to Amino-Benzyl Alcohols

The reduction of the nitro group to an amine is a cornerstone transformation, yielding 5-amino-2-methylbenzyl alcohol. This product is a valuable precursor for a range of bioactive molecules, including potential antipsychotic agents.[6] Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and widely used method for this conversion.[1][7]

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite)

Procedure:

-

In a suitable reaction vessel, dissolve this compound in a minimal amount of methanol or ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with an inert gas to remove air.

-

Introduce hydrogen gas into the vessel, typically via a balloon or by pressurizing the system.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-methylbenzyl alcohol.

-

The product can be further purified by crystallization or column chromatography if necessary.

Safety Note: Palladium on carbon can be pyrophoric when dry. Always handle the catalyst with care and keep it wet with solvent.

Oxidation of the Benzyl Alcohol: Accessing the Benzaldehyde

The oxidation of the benzyl alcohol to the corresponding aldehyde, 2-methyl-5-nitrobenzaldehyde, opens up another avenue for derivatization. Aldehydes are versatile functional groups that can participate in a wide range of chemical reactions, including reductive amination, Wittig reactions, and the formation of Schiff bases. While traditional methods often employ hazardous chromium-based reagents like pyridinium chlorochromate (PCC), greener alternatives are available.[6][8]

This protocol provides a more environmentally friendly approach to the oxidation of benzyl alcohols.[8]

Materials:

-

This compound

-

Sodium molybdate dihydrate

-

Benzyltriethylammonium chloride (BTEAC)

-

Hydrochloric acid (4 M)

-

Hydrogen peroxide (15%)

Procedure:

-

Catalyst Preparation:

-

Dissolve sodium molybdate dihydrate and 4 M HCl in water.

-

In a separate vial, dissolve BTEAC in water.

-

Heat the BTEAC solution to 70°C and add the molybdate solution dropwise with stirring.

-

Stir for an additional 5 minutes, then cool and collect the catalyst by vacuum filtration.

-

-

Oxidation Reaction:

-

To a round-bottom flask, add this compound and the prepared catalyst.

-

Add 15% hydrogen peroxide to the flask.

-

Reflux the mixture for one hour.

-

After cooling, the product can be isolated by distillation or extraction.

-

Medicinal Chemistry Applications

The strategic placement of functional groups on the this compound scaffold makes it an attractive starting point for the design of novel therapeutic agents.

Hypoxia-Activated Prodrugs for Cancer Therapy

The selective reduction of the nitro group in the hypoxic microenvironment of solid tumors is a well-established strategy for targeted cancer therapy.[9][10] this compound can serve as a "trigger" component in a bioreductive prodrug system.[5]

Caption: General mechanism of bioreductive activation of a nitroaromatic prodrug.

The benzyl alcohol moiety can be used to link a cytotoxic "effector" molecule via a carbamate or ether linkage. Upon reduction of the nitro group to a hydroxylamine or amine, the resulting electron-donating group can trigger a fragmentation cascade, releasing the active drug specifically at the tumor site.[11][12] The methyl group on the ring can influence the reduction potential and the rate of fragmentation, offering a point for fine-tuning the prodrug's activation kinetics.[11]

Scaffolds for Neurologically Active Agents

The reduction of this compound to 5-amino-2-methylbenzyl alcohol provides a key intermediate for the synthesis of compounds with potential activity in the central nervous system.[6] Aromatic amines are common starting materials for the synthesis of various heterocyclic systems found in antipsychotic drugs. For instance, the synthesis of olanzapine and risperidone involves multi-step pathways that utilize substituted aminophenyl precursors.[13][14][15] While a direct synthesis of a known antipsychotic from 5-amino-2-methylbenzyl alcohol is not explicitly documented, the structural motif is highly relevant. Further elaboration of the amino and alcohol functionalities could lead to the discovery of novel neuroleptic agents.

Caption: Conceptual pathway for the development of neuroleptic agents.

Structure-Activity Relationships (SAR)

The biological activity of derivatives of this compound will be highly dependent on the nature and position of substituents. Key SAR considerations include:

-

Nitro Group Position: The position of the nitro group is critical for its bioreductive activation.

-

Ring Substituents: The methyl group and any additional substituents on the aromatic ring will modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets and its pharmacokinetic properties.[16]

-

Linker Chemistry (for Prodrugs): The nature of the linker connecting the nitroaromatic trigger to the effector drug will determine the stability of the prodrug and the efficiency of drug release upon activation.

Conclusion and Future Directions

This compound represents a promising and under-explored scaffold in medicinal chemistry. Its synthetic accessibility and the versatility of its functional groups provide a solid foundation for the development of novel therapeutics. The application of this molecule in the design of hypoxia-activated prodrugs for cancer therapy is particularly compelling and warrants further investigation. Moreover, its potential as a precursor for neurologically active compounds suggests that its utility may extend beyond oncology. Future research should focus on the synthesis and biological evaluation of diverse libraries of this compound derivatives to fully elucidate their therapeutic potential.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 5. Recent advances in bioreductive drug targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cs.gordon.edu [cs.gordon.edu]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]

- 9. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN102225941A - Preparation method of antipsychotic drug olanzapine - Google Patents [patents.google.com]

- 15. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]

- 16. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of (2-Methyl-5-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-5-nitrophenyl)methanol is a versatile chemical intermediate characterized by a nuanced electronic landscape that dictates its reactivity. This guide provides a comprehensive analysis of the electrophilic and nucleophilic substitution reactions of this molecule. We will delve into the theoretical underpinnings that govern its reactivity, explore detailed experimental protocols for key transformations, and offer insights into the mechanistic pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, enabling the strategic functionalization of this important building block.

Molecular Structure and Electronic Properties

This compound, also known as 2-methyl-5-nitrobenzyl alcohol, possesses a unique substitution pattern on the benzene ring that profoundly influences its chemical behavior. The key functional groups are a methyl group (-CH₃) at the 2-position, a nitro group (-NO₂) at the 5-position, and a hydroxymethyl group (-CH₂OH) at the 1-position.

Table 1: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol [1][2] |

| CAS Number | 22474-47-1[1] |

| Key Functional Groups | Methyl, Nitro, Hydroxymethyl[1] |

The electronic nature of the substituents is critical to understanding the molecule's reactivity:

-

Methyl Group (-CH₃): An activating, ortho, para-directing group that donates electron density to the aromatic ring through a positive inductive effect (+I).

-

Nitro Group (-NO₂): A strongly deactivating, meta-directing group that withdraws electron density from the ring via both a negative inductive effect (-I) and a negative resonance effect (-R).

-

Hydroxymethyl Group (-CH₂OH): A weakly deactivating, ortho, para-directing group. However, its primary role in the context of this guide is as a site for nucleophilic substitution.

The interplay of these groups creates a complex electronic environment. The powerful electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack, while the methyl group's activating effect provides some counterbalance and directs incoming electrophiles.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is challenging due to the deactivating effect of the nitro group. However, under appropriate conditions, substitution is possible. The directing effects of the existing substituents will govern the regiochemical outcome.

The methyl group directs incoming electrophiles to its ortho (position 3) and para (position 5, already occupied by the nitro group) positions. The hydroxymethyl group also directs to its ortho (position 2, occupied by the methyl group, and position 6) and para (position 4) positions. The nitro group directs to its meta positions (positions 1 and 3). The confluence of these directing effects strongly suggests that the most likely positions for electrophilic attack are positions 4 and 6.

Halogenation

Bromination of the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS). The reaction proceeds via the generation of an electrophilic bromine species which then attacks the electron-rich positions of the aromatic ring.

Predicted Outcome of Bromination:

Based on the directing effects, the primary products of monobromination are expected to be (4-Bromo-2-methyl-5-nitrophenyl)methanol and (6-Bromo-2-methyl-5-nitrophenyl)methanol.

Experimental Protocol: Electrophilic Bromination (Adapted from general procedures)

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as acetonitrile (MeCN, 5 mL) at 0 °C.

-

Reagent Addition: Add N-bromosuccinimide (NBS, 1.0 mmol) in one portion to the stirred solution.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water (15 mL) and extract the product with dichloromethane (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Nitration

Further nitration of this compound would require harsh conditions due to the already present deactivating nitro group. The incoming nitro group would be directed to the positions ortho to the methyl group and meta to the existing nitro group.

Experimental Protocol: Electrophilic Nitration (Adapted from toluene nitration) [3][4][5]

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add concentrated sulfuric acid (2.0 mL) to concentrated nitric acid (2.0 mL) with constant stirring.

-

Reaction Setup: In a separate flask, dissolve this compound (1.0 mmol) in a minimal amount of concentrated sulfuric acid and cool to 0 °C.

-

Reagent Addition: Slowly add the nitrating mixture dropwise to the solution of the substrate, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Collect the precipitated product by vacuum filtration and wash thoroughly with cold water.

-

Purification: The crude product can be recrystallized from a suitable solvent like ethanol.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is typically reversible.

Experimental Protocol: Electrophilic Sulfonation (Adapted from toluene sulfonation) [6][7][8][9][10]

-

Reaction Setup: In a round-bottom flask, place this compound (1.0 mmol) and add fuming sulfuric acid (20% SO₃, 2 mL) at 0 °C.

-

Reaction Progression: Slowly warm the mixture to room temperature and then heat to 80-100 °C for several hours.

-

Work-up: Cool the reaction mixture and carefully pour it onto ice. The sulfonic acid product can be isolated by salting out with sodium chloride.

Diagram of Electrophilic Aromatic Substitution Workflow:

Caption: General workflow for electrophilic aromatic substitution.

Nucleophilic Substitution Reactions at the Benzylic Position

The hydroxymethyl group of this compound is at a benzylic position, making it susceptible to nucleophilic substitution reactions. The hydroxyl group is a poor leaving group, so it typically needs to be converted to a better leaving group, such as a halide or a tosylate, to facilitate substitution.

The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism. The presence of the electron-withdrawing nitro group will destabilize a potential benzylic carbocation intermediate, making an Sₙ1 pathway less favorable. Conversely, the primary nature of the benzylic carbon favors an Sₙ2 mechanism.[11][12][13]

Conversion to 2-Methyl-5-nitrobenzyl Chloride

A common method to activate the benzylic alcohol for nucleophilic substitution is its conversion to the corresponding benzyl chloride using thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of 2-Methyl-5-nitrobenzyl Chloride

-

Reaction Setup: To a stirred solution of this compound (10 mmol) in dichloromethane (CH₂Cl₂, 20 mL) at 0 °C, add a catalytic amount of N,N-dimethylformamide (DMF, 20 µL).

-

Reagent Addition: Add thionyl chloride (12 mmol) dropwise to the solution.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 1 hour. Monitor the reaction by TLC.

-

Work-up: Pour the reaction mixture into a saturated sodium bicarbonate solution (20 mL) and extract with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the benzyl chloride.

Nucleophilic Substitution with Oxygen Nucleophiles

Once converted to a good leaving group, the benzylic position can be attacked by various nucleophiles.

3.2.1. Synthesis of 2-Methyl-5-nitrobenzyl ethers

The reaction of 2-methyl-5-nitrobenzyl chloride with an alkoxide provides the corresponding ether.

Experimental Protocol: Synthesis of Methyl 2-methyl-5-nitrobenzyl ether [14]

-

Reaction Setup: Dissolve 2-methyl-5-nitrobenzyl chloride (1.0 mmol) in methanol (10 mL).

-

Reagent Addition: Add sodium methoxide (1.1 mmol) to the solution.

-

Reaction Progression: Reflux the mixture and monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture, filter if necessary, and concentrate the filtrate under reduced pressure.

-

Purification: Take up the residue in dichloromethane, wash with water, dry the organic layer, and concentrate. The crude product can be recrystallized from hexane.[14]

3.2.2. Synthesis of 2-Methyl-5-nitrobenzyl esters

Reaction with a carboxylate salt, such as sodium acetate, yields the corresponding ester.

Experimental Protocol: Synthesis of 2-Methyl-5-nitrobenzyl acetate [15]

-

Reaction Setup: Create a slurry of anhydrous sodium acetate (3.0 mmol) in acetic acid (5 mL).

-

Reagent Addition: Add 2-methyl-5-nitrobenzyl chloride (1.0 mmol) to the stirred slurry.

-

Reaction Progression: Heat the mixture to reflux overnight.

-

Work-up: Cool the mixture, concentrate in vacuo, and dilute with water to precipitate the solid product.

-

Purification: Collect the solid by filtration and dry. Recrystallization from hexane can be performed for further purification.[15]

Diagram of Nucleophilic Substitution Workflow:

Caption: General workflow for nucleophilic substitution at the benzylic position.

Mechanistic Considerations

Electrophilic Aromatic Substitution

The mechanism of EAS proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The first step, the attack of the electrophile on the aromatic ring, is the rate-determining step. The stability of the intermediate carbocation determines the regioselectivity of the reaction.

Diagram of the Electrophilic Substitution Mechanism (Attack at C4):

Caption: Mechanism of electrophilic aromatic substitution.

Nucleophilic Substitution

As previously mentioned, the primary benzylic nature of the substrate and the presence of the electron-withdrawing nitro group favor an Sₙ2 mechanism for nucleophilic substitution at the benzylic carbon. This involves a backside attack by the nucleophile on the carbon bearing the leaving group, proceeding through a pentacoordinate transition state and resulting in an inversion of stereochemistry if the carbon were chiral.

Diagram of the Sₙ2 Mechanism:

References

- 1. This compound (22474-47-1) for sale [vulcanchem.com]

- 2. chemscene.com [chemscene.com]

- 3. cerritos.edu [cerritos.edu]

- 4. uwosh.edu [uwosh.edu]

- 5. scribd.com [scribd.com]

- 6. spegroup.ru [spegroup.ru]

- 7. "Directive effects in the sulfonation of toluene ; Synthesis and attemp" by John Joseph Duvall [scholarsarchive.byu.edu]

- 8. ris.utwente.nl [ris.utwente.nl]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. quora.com [quora.com]

- 14. prepchem.com [prepchem.com]

- 15. prepchem.com [prepchem.com]

The Synthesis and Strategic Importance of (2-Methyl-5-nitrophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Building Block Forged in the Crucible of Industrial Chemistry

(2-Methyl-5-nitrophenyl)methanol, a substituted nitroaromatic compound, holds a significant, albeit often understated, position in the landscape of organic synthesis. Its utility lies in the strategic placement of three key functional groups on a benzene ring: a hydroxymethyl group amenable to oxidation or substitution, a nitro group that can be readily reduced to an amine, and a methyl group that influences the molecule's electronic properties and steric profile. This trifecta of reactivity makes it a versatile precursor for a wide array of more complex molecules, particularly in the realms of pharmaceuticals and dyestuffs.

While the precise moment of its first "discovery" is not prominently documented in a singular, seminal publication, its conceptual origins can be traced back to the burgeoning field of aromatic chemistry in the late 19th century. The foundational work on the synthesis of its immediate precursor, 2-methyl-5-nitrophenol, was laid by Noelting and Collin in 1884[1]. This early work on the nitration and manipulation of toluene derivatives set the stage for the subsequent development of a vast family of related intermediates, including this compound. The evolution of synthetic methodologies throughout the 20th century, particularly the refinement of selective reduction and oxidation techniques, has made this compound and its isomers readily accessible and cemented their role as valuable synthetic intermediates. For instance, the isomeric (2-Methyl-3-nitrophenyl)methanol has been utilized as an intermediate in the synthesis of ergoline derivatives, which have been investigated for their potential in treating Parkinson's disease[2].

Synthetic Pathways: From Commodity Chemicals to a High-Value Intermediate

The synthesis of this compound is not a single, prescribed route but rather a convergence of established organic transformations. The most common and industrially viable approaches begin with readily available starting materials and proceed through the key intermediate, 2-methyl-5-nitrophenol.